molecular formula C23H22ClN3O3S B451072 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide

Cat. No.: B451072
M. Wt: 456g/mol
InChI Key: ZAAAZACELDYEIA-WGOQTCKBSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a thiophene ring, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide typically involves multiple steps. The initial step often includes the preparation of the chlorinated phenoxy intermediate, which is then reacted with various reagents to introduce the hydrazinylidene and thiophene groups. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated reactors and continuous monitoring systems helps in maintaining the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: Shares the chlorinated phenoxy group but lacks the hydrazinylidene and thiophene moieties.

    2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of the complex hydrazinylidene-thiophene structure.

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide lies in its multifaceted structure, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456g/mol

IUPAC Name

N-[(E)-1-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]ethylideneamino]-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-14-11-18(24)8-9-20(14)30-13-22(28)25-19-6-4-5-17(12-19)16(3)26-27-23(29)21-10-7-15(2)31-21/h4-12H,13H2,1-3H3,(H,25,28)(H,27,29)/b26-16+

InChI Key

ZAAAZACELDYEIA-WGOQTCKBSA-N

SMILES

CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Isomeric SMILES

CC1=CC=C(S1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Canonical SMILES

CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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